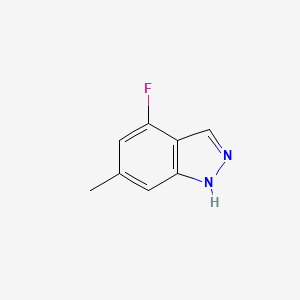

4-Fluoro-6-methyl-1H-indazole

Description

Contextualizing Indazole Derivatives in Chemical Sciences

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry. nih.govnih.gov While naturally occurring indazole derivatives are rare, their synthetic counterparts exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govjmchemsci.com The versatility of the indazole nucleus allows for diverse substitutions, leading to a vast library of compounds with significant therapeutic potential. nih.gov This has spurred extensive research into novel synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, to efficiently create a wide range of indazole derivatives. bohrium.combenthamdirect.com

The structural characteristics of indazoles, particularly their ability to exist in different tautomeric forms (1H- and 2H-indazoles), play a crucial role in their biological activity. nih.govjmchemsci.com The 1H-tautomer is generally more thermodynamically stable. nih.gov The development of drugs containing the indazole scaffold has been a continuous effort, with numerous compounds entering clinical trials or reaching the market for various therapeutic applications. nih.gov

Significance of Fluorinated Indazoles in Contemporary Chemical Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorination can significantly improve metabolic stability, binding affinity to biological targets, and lipophilicity. ontosight.aiorganic-chemistry.org In the context of indazoles, fluorination has been shown to increase inhibitory potency and selectivity for certain enzymes. nih.gov

Research into fluorinated indazoles has led to the discovery of potent and selective inhibitors of various biological targets. For instance, fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), with some derivatives showing promising selectivity for the inducible form (NOS-II) over the neuronal form (NOS-I). nih.gov This highlights the potential of fluorination as a tool to fine-tune the biological activity of indazole-based compounds. The synthesis of fluorinated indazoles is an active area of research, with methods being developed for direct and regioselective fluorination of the indazole core, as well as the synthesis of fluorinated precursors for subsequent cyclization. organic-chemistry.orgresearchgate.net

Overview of Research Trajectories for 4-Fluoro-6-methyl-1H-indazole

The specific compound, this compound, has emerged as a valuable building block and a subject of study in its own right. Its synthesis is often achieved through the cyclization of appropriately substituted precursors. The presence of both a fluorine atom at the 4-position and a methyl group at the 6-position creates a unique electronic and steric environment that influences its chemical reactivity and biological interactions.

Research involving this compound has primarily focused on its utility as a synthetic intermediate for more complex molecules, particularly in the development of kinase inhibitors. The substitution pattern of this compound is believed to provide a good balance of properties, such as solubility and target affinity, making it an attractive scaffold for drug discovery programs. The electronic effects of the electron-withdrawing fluorine and electron-donating methyl group are also of interest in studying the tautomeric preferences of the indazole ring system, with the 1H-tautomer being stabilized.

Scope and Objectives of Current Research on this compound

Current research on this compound is multifaceted, with objectives spanning synthetic chemistry, medicinal chemistry, and materials science. A primary goal is the continued exploration of its use as a key intermediate in the synthesis of novel bioactive compounds. This involves developing more efficient and scalable synthetic routes to this compound itself and leveraging its reactivity to construct more complex molecular architectures.

In medicinal chemistry, a key objective is to investigate the potential of this compound and its derivatives as therapeutic agents. This includes screening for biological activities against a range of targets, such as kinases and other enzymes implicated in diseases like cancer. Understanding the structure-activity relationships (SAR) of its derivatives is crucial for optimizing potency and selectivity. Furthermore, there is an interest in its potential applications in materials science, where the unique properties imparted by the fluoro and methyl substituents could be exploited in the design of new materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-09-8 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoro 6 Methyl 1h Indazole

Established Synthetic Routes for 4-Fluoro-6-methyl-1H-indazole and its Analogues

The synthesis of fluorinated and methylated indazoles often involves multi-step sequences, leveraging classical cyclization reactions and modern catalytic methods. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established routes for structurally similar compounds.

The formation of the bicyclic indazole core is the cornerstone of any synthetic route. A prevalent method involves the cyclization of appropriately substituted phenylhydrazones. For instance, a scalable, three-step approach has been described for the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole. This process starts with an ortho-directed lithiation of a trisubstituted benzene (B151609) derivative, followed by formylation to create an aldehyde. The subsequent condensation with methyl hydrazine (B178648) yields a hydrazone, which then undergoes an intramolecular Ullmann-type reaction to form the indazole ring. thieme-connect.com

Another classical and widely used method is the reaction of hydrazine with ortho-fluoro carbonyl compounds. researchgate.net This approach has been successfully employed in the synthesis of 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole from the corresponding fluorinated acetophenones. researchgate.net This general strategy could be adapted for the synthesis of this compound by starting with 2-fluoro-4-methylacetophenone.

A patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951), which involves a ring closure reaction as a key step. google.com This highlights the use of substituted anilines as versatile starting materials for constructing the indazole core.

The strategic placement of fluoro and methyl groups on the indazole ring is crucial for modulating the compound's properties. In many synthetic approaches, these substituents are incorporated into the starting materials prior to the cyclization step.

For example, the synthesis of 4,6-difluoro-3-methyl-1H-indazole begins with a commercially available, appropriately fluorinated acetophenone. researchgate.net Similarly, a synthetic route towards this compound would likely commence with a precursor already containing the fluoro and methyl groups at the desired positions on the phenyl ring, such as 2-amino-4-methyl-x-fluorobenzaldehyde or a related ketone.

A patent for the preparation of 4-bromo-5-methyl-1H-indazole details a method starting from 2-bromo-4-fluorotoluene. google.com This precursor already contains the foundational methyl and a halogen that directs subsequent reactions. The introduction of other functional groups is achieved through directed metallation and reaction with electrophiles. google.com This general principle can be applied to introduce the fluoro and methyl groups in the desired positions for this compound.

The synthesis of complex, substituted indazoles like this compound is inherently a multi-step process. nih.gov These synthetic sequences are designed to build the molecule in a controlled and efficient manner.

An illustrative example is the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, which proceeds through bromination, a ring closure reaction, and a final deprotection step. google.com Another multi-step approach involves the reaction of a compound with lithium diisopropylamide to generate a lithium reagent, which then reacts with dimethylformamide. The product of this reaction is then treated with methoxylamine hydrochloride and potassium carbonate, followed by a ring closure with hydrazine hydrate (B1144303) to yield the final indazole. google.com

These examples underscore the common strategies in multi-step indazole synthesis, which often involve:

Starting with a readily available substituted benzene derivative.

A series of reactions to introduce the necessary functional groups for cyclization.

The key cyclization step to form the indazole ring.

Final modifications or deprotection steps to yield the target molecule.

Transition metal catalysis has become a powerful tool in the synthesis of indazoles, offering efficient and selective methods for bond formation. nih.govresearchgate.netmdpi.comresearchgate.net Palladium, copper, and rhodium are among the most commonly used metals.

Palladium-catalyzed reactions are frequently employed for C-N bond formation in the cyclization step. For instance, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can be catalyzed by palladium complexes. nih.gov Copper-catalyzed Ullmann-type reactions are also valuable for the intramolecular cyclization to form the indazole ring, as seen in the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole. thieme-connect.com

Rhodium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical approach to constructing the indazole scaffold from simpler starting materials. nih.gov These advanced methods often allow for the one-step construction of functionalized indazole derivatives. nih.gov

The following table summarizes some transition metal-catalyzed reactions used in indazole synthesis:

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium(II) acetate | Intramolecular C-H amination | Aminohydrazones | 1H-Indazoles | nih.gov |

| Copper(I) oxide | Cyclization | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| Rhodium(III)/Copper(II) | C-H activation/annulation | Imidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

| Copper | Intramolecular Ullmann reaction | Hydrazones | 1H-Indazoles | thieme-connect.com |

Beyond the more common methods, alternative synthetic strategies have been developed for fluorinated indazoles. One such method involves an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 1,2,4-oxadiazoles with hydrazine to produce a series of 6-substituted fluorinated indazoles. researchgate.net

Another approach is the silver(I)-mediated intramolecular oxidative C-H bond amination, which has proven effective for synthesizing a variety of 1H-indazoles, including those with fluorine substituents. nih.gov

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is influenced by the electronic properties of the indazole ring system and the directing effects of the fluoro and methyl substituents. The indazole ring can undergo electrophilic substitution, and the N-H proton is acidic, allowing for N-alkylation and N-arylation.

The fluorine atom at the 4-position is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution. Conversely, the methyl group at the 6-position is an electron-donating group, which activates the ring. The interplay of these two substituents will direct incoming electrophiles to specific positions. For instance, nitration of 1H-indazoles typically occurs at the 5-position. In the case of 4,6-difluoro-3-methyl-1H-indazole, nitration did not proceed, likely due to the deactivating effect of the two fluorine atoms. researchgate.net However, for 6,7-difluoro-3-methyl-1H-indazole, nitration occurred at the 5-position as expected. researchgate.net Based on these observations, electrophilic substitution on this compound would likely be directed to the 5- or 7-position.

The N-H proton of the pyrazole (B372694) ring can be readily deprotonated with a base, and the resulting anion can be reacted with various electrophiles to achieve N-functionalization. For example, methyl 1H-indazole-3-carboxylate can be reacted with 1-(bromomethyl)-4-fluorobenzene via nucleophilic substitution on the indazole N-H to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov This demonstrates a common derivatization strategy for the indazole nitrogen.

The following table lists some common derivatization reactions for indazoles:

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-indazole |

| N-Arylation | Aryl halide, Catalyst (e.g., Cu, Pd) | N-Aryl-indazole |

| Nitration | Nitric acid, Sulfuric acid | Nitro-indazole |

| Halogenation | Halogenating agent (e.g., NBS, I2) | Halo-indazole |

| Acylation | Acyl chloride, Base | N-Acyl-indazole |

Substitution Reactions on the Indazole Ring System

The indazole ring is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups. While direct substitution on the pre-formed this compound is not extensively documented, analogous reactions on related indazole systems provide insight into its reactivity.

Electrophilic substitution reactions, such as nitration, on the indazole ring typically occur on the benzene portion. For instance, the nitration of 1H-indazole derivatives in strongly acidic conditions generally yields the 5-nitro derivative as the major product. researchgate.net In the case of di-fluorinated 3-methyl-1H-indazoles, nitration has been shown to proceed, yielding the corresponding nitro-substituted compounds. researchgate.net It is plausible that this compound would undergo similar electrophilic substitutions, with the position of substitution being directed by the existing fluoro and methyl groups.

N-alkylation of the indazole ring is a common transformation that can lead to a mixture of N-1 and N-2 isomers. nih.gov The regioselectivity of this reaction is influenced by the substituents on the indazole ring and the nature of the alkylating agent. nih.gov For instance, the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene results in nucleophilic substitution at the N-H position. nih.gov

Oxidation and Reduction Transformations

Information specifically detailing the oxidation and reduction of this compound is limited. However, general transformations of functional groups on the indazole scaffold can be considered. The methyl group at the 6-position could potentially be oxidized to a carboxylic acid using strong oxidizing agents, although this might also affect the indazole ring itself. Conversely, if a nitro group were introduced onto the ring system, it could be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Functional Group Interconversions of Methyl and Fluoro Substituents

The direct interconversion of the fluoro and methyl substituents on the this compound ring is challenging. The C-F bond is generally strong and not easily cleaved. Similarly, the methyl group is relatively unreactive. However, functionalization of the methyl group could be achieved through free-radical halogenation, followed by nucleophilic substitution to introduce other functional groups.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Indazoles

The presence of a fluorine atom on the benzene ring of the indazole scaffold activates it towards nucleophilic aromatic substitution (SNA r). Fluorine is a good leaving group in such reactions, particularly when the ring is further activated by electron-withdrawing groups. 4-Fluoro-1H-indazole can be readily functionalized via nucleophilic aromatic substitution reactions. ossila.com This suggests that the fluorine atom at the 4-position of this compound could be displaced by various nucleophiles under suitable conditions. The success of such reactions would depend on the nucleophilicity of the incoming group and the reaction conditions employed.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, MeCN) | N-1 and/or N-2 alkylated this compound |

| Nitration | HNO3/H2SO4 | Nitro-4-fluoro-6-methyl-1H-indazole |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH), Base, High Temperature | 4-Substituted-6-methyl-1H-indazole |

Mechanistic Investigations of this compound Synthesis

For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole proceeds from 3-fluoro-2-methylaniline through bromination, followed by a ring-closure reaction. google.com A similar strategy could likely be employed for this compound, starting from a different aniline (B41778) precursor.

Proposed Reaction Mechanisms for Key Synthetic Steps

The key step in many indazole syntheses is the formation of the pyrazole ring fused to the benzene ring. One common method is the Fischer indole (B1671886) synthesis-type reaction of a phenylhydrazine (B124118) with a carbonyl compound, followed by cyclization and aromatization.

Another relevant mechanism is the intramolecular C-H amination of hydrazones, which can be catalyzed by transition metals like palladium. nih.gov In this process, a C-N bond is formed between the hydrazine nitrogen and an aromatic C-H bond.

The fluorination of indazoles can also be achieved using electrophilic fluorinating agents. Mechanistic investigations into the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) suggest a radical pathway. organic-chemistry.orgacs.org This involves the generation of a fluorine radical from NFSI which then initiates the reaction. organic-chemistry.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a crucial role in directing the outcome and efficiency of indazole synthesis.

Palladium Catalysts : Palladium complexes are often used to catalyze C-N bond formation in the synthesis of indazoles, for example, in the intramolecular C-H amination of hydrazones. nih.gov

Copper Catalysts : Copper catalysts can also be employed for C-N bond formation, such as in the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Bases : Bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used in N-alkylation reactions to deprotonate the indazole N-H, making it nucleophilic. nih.gov

Acids : Strong acids are used as catalysts in electrophilic substitution reactions like nitration.

Fluorinating Agents : Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine atoms onto the indazole ring system. organic-chemistry.orgacs.org

| Catalyst/Reagent | Role in Reaction |

| Palladium Acetate | Catalyst for C-N bond formation |

| Copper(I) Oxide | Catalyst for cyclization reactions |

| Potassium Carbonate | Base for deprotonation in N-alkylation |

| Sulfuric Acid | Catalyst for electrophilic nitration |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorinating agent |

Yield Optimization and Scalability of Synthetic Processes for this compound

The optimization of reaction yield and the scalability of the synthetic process are crucial considerations for the practical and industrial production of this compound. While specific data for this compound is limited, general principles for optimizing and scaling up indazole syntheses, particularly those involving diazotization and cyclization, can be applied.

Yield Optimization:

Several parameters can be adjusted to maximize the yield of the desired product. These include:

Reaction Temperature: Diazotization reactions are highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. Strict temperature control, typically between 0 and 5 °C, is critical to prevent decomposition of the intermediate and minimize the formation of byproducts.

Stoichiometry of Reagents: The molar ratios of the starting aniline, the nitrosating agent (e.g., sodium nitrite), and the acid are crucial. An excess of the nitrosating agent may lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material.

Solvent System: The choice of solvent can significantly impact the solubility of the reactants and intermediates, as well as the reaction rate. For diazotization, aqueous acidic solutions are common. However, for the cyclization step, a co-solvent might be introduced to improve solubility.

Control of pH: The acidity of the reaction medium is important for both the formation and stability of the diazonium salt.

Purification Method: The final yield is also dependent on the efficiency of the purification process. Techniques such as recrystallization or column chromatography are commonly employed to isolate the pure indazole product.

The following interactive table summarizes key parameters for yield optimization:

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | Minimizes decomposition of the diazonium salt intermediate. |

| Reagent Ratio | Near stoichiometric | Prevents side reactions and ensures complete conversion. |

| Solvent | Aqueous acid / Co-solvent | Ensures solubility of reactants and intermediates. |

| pH | Acidic | Promotes formation and stability of the diazonium salt. |

Scalability of Synthetic Processes:

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges:

Heat Management: The exothermic nature of the diazotization reaction requires efficient heat dissipation to maintain the low temperatures necessary for safety and selectivity. This becomes more challenging in larger reactors.

Handling of Hazardous Reagents: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically generated and used in situ. Safe handling procedures and engineering controls are paramount on a larger scale. Nitrosating agents also require careful handling.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is essential for maintaining uniform temperature and concentration, which is critical for consistent product quality and yield.

Work-up and Isolation: The isolation and purification of the final product on a large scale may require different techniques than those used in the laboratory. For example, filtration and drying equipment must be appropriately sized and designed for safe and efficient operation.

Process Safety Analysis: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, is essential to identify and mitigate potential risks associated with the large-scale production of indazoles via diazotization.

The successful scale-up of this synthesis would likely involve the use of specialized equipment, such as jacketed reactors with precise temperature control, and robust process control systems to ensure safe and reproducible manufacturing.

Structure Activity Relationship Sar Studies of 4 Fluoro 6 Methyl 1h Indazole and Analogues

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. nih.gov Its effects are complex and are highly dependent on its position within the molecular scaffold.

The location of the fluorine atom on the indazole ring can have a dramatic impact on biological activity. A pertinent example is seen in a series of fluorinated indazoles evaluated as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). In this study, the positional placement of fluorine was the determining factor for inhibitory potency.

An analogue with fluorine at the C4-position (4-fluoro-1H-indazole) demonstrated low potency, with a half-maximal inhibitory concentration (IC₅₀) of 2500 nM. In stark contrast, shifting the fluorine atom to the C6-position (6-fluoro-1H-indazole) resulted in a significant enhancement of inhibitory activity, yielding an IC₅₀ value of just 14 nM. This represents a greater than 178-fold increase in potency, highlighting the critical influence of fluorine's position. Furthermore, the 6-fluoro analogue exhibited markedly improved oral bioavailability (61%).

| Compound | Position of Fluorine | ROCK1 IC₅₀ (nM) |

|---|---|---|

| Analogue 1 | C4 | 2500 |

| Analogue 2 | C6 | 14 |

Similarly, in the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), SAR studies revealed that while substitutions at C5, C6, or C7 were tolerated, C6-analogues were generally preferred. acs.org These findings underscore that the electronic and steric environment around the indazole core is finely tuned, and the position of a fluorine substituent can be a key determinant for optimal interaction with a biological target.

Fluorine's unique properties—small atomic size (van der Waals radius of 1.47 Å) and high electronegativity (Pauling value of 4.0)—allow it to significantly influence a molecule's biological activity through both electronic and steric effects. bohrium.comossila.com

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, particularly the N-H of the indazole ring. This modulation can affect the strength of hydrogen bonds formed with target proteins. The highly polarized C-F bond can also participate in favorable electrostatic or dipole interactions within a protein's binding pocket. ossila.com For instance, the fluorine at the C4-position in 4-fluoro-1H-indazole makes the aromatic system electron-deficient, which can be leveraged to tune interactions with electron-rich pockets in target enzymes or receptors. acs.org

Steric and Conformational Effects: Despite its small size, fluorine can influence the conformation of a molecule. Replacing a hydrogen atom with fluorine can create subtle steric changes that may favor a bioactive conformation or, conversely, create unfavorable steric clashes. The C-F bond is also stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position, such as C4, can block this pathway, thereby increasing the metabolic stability and half-life of the compound. researchgate.net

Impact of Methyl Group Position and Modifications on SAR

The size, shape, and lipophilicity of alkyl groups are important factors in determining the potency and selectivity of indazole-based compounds.

The methyl group at the C6-position of the indazole ring primarily contributes to the molecule's interaction with its biological target through hydrophobic (lipophilic) interactions. In many protein binding sites, there are hydrophobic pockets that can accommodate small alkyl groups like methyl. The proper fit of the C6-methyl group into such a pocket can significantly increase binding affinity and, consequently, biological potency.

SAR studies on various 4,6-disubstituted indazole series have consistently shown that these positions are critical for activity. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold were found to play a crucial role in inhibition. nih.gov Similarly, in the development of CCR4 antagonists, it was noted that only small substituents were tolerated at the C6 position, suggesting that this position is located within a sterically constrained region of the receptor's binding site. acs.org The presence of an N-methyl group on the indazole core has also been shown to enhance cytotoxic activity in certain anticancer derivatives compared to their N-H counterparts. nih.gov This indicates that methylation, both on the ring and on the nitrogen, can be a favorable modification for improving potency.

Scaffold Modifications and their Effects on Biological Activity

Altering the central indazole core or its key substituents provides a pathway to novel chemical entities with potentially improved properties. This can be achieved through variations of the core structure or by applying principles of bioisosteric replacement.

The indazole nucleus is considered a bioisostere of indole (B1671886), and "scaffold hopping" from an indole to an indazole framework has been successfully used to generate new chemotypes with different biological profiles. rsc.orggoogle.com For instance, this strategy has converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which is significant for overcoming drug resistance in cancer therapy. rsc.orggoogle.com

The indazole ring itself can be considered a bioisosteric replacement for other functionalities, such as a catechol group, while maintaining or improving therapeutic efficacy. nih.gov This versatility allows for the development of compounds with improved pharmacokinetic properties, such as reduced metabolic liabilities associated with phenols. acs.org

Exploration of Diverse Functional Groups and their Contribution to SAR

Systematic modifications of the 4-fluoro-6-methyl-1H-indazole scaffold have provided valuable insights into the contribution of various functional groups to its biological activity. Research has indicated that the substituent groups at both the 4- and 6-positions of the 1H-indazole core play a crucial role in modulating the inhibitory activity against certain biological targets, such as the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov.

The introduction of different functional groups at various positions on the indazole ring has been shown to significantly impact the compound's biological profile. For instance, in the context of hepcidin (B1576463) production inhibitors, SAR studies on 3,6-disubstituted indazole derivatives have demonstrated that modifications at these positions are key to their inhibitory potency nih.gov. While not specific to the 4-fluoro-6-methyl substitution pattern, these findings highlight the sensitivity of the indazole scaffold to substitutions at the C6 position.

Furthermore, investigations into indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists have revealed that only small groups are well-tolerated at the C5, C6, and C7 positions, with analogues substituted at the C6 position being preferred acs.org. This suggests that the methyl group at the C6 position of this compound is likely to be a favorable feature for certain biological targets.

The following table summarizes the general impact of diverse functional groups on the activity of indazole derivatives, based on findings from related series of compounds.

| Position of Substitution | Functional Group | General Impact on Activity | Reference |

| C4 | Methoxy, Hydroxyl | Potent C4 substituents in indazole arylsulfonamides | acs.org |

| C6 | Small alkyl groups (e.g., methyl) | Generally preferred over larger groups | acs.org |

| C3, C6 | Aryl groups | Crucial for inhibitory activities in certain contexts | nih.gov |

| N1 | meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group | Most potent N1-substituents for some targets | acs.org |

Comparative SAR Analysis with Related Indazole Derivatives

A comparative analysis of the SAR of this compound with other related indazole derivatives provides a broader understanding of the chemical space and helps in the rational design of more effective molecules.

The nature and position of halogen substituents on the indazole ring can significantly influence the compound's properties, including its binding affinity to biological targets. The fluorine atom at the C4 position of this compound, being a strong electron-withdrawing group, can affect the electronic distribution within the molecule and potentially engage in specific interactions, such as hydrogen bonds, with protein residues mdpi.com.

In a broader context of antimetastatic compounds, fluoro groups at specific positions of a phenyl ring attached to a heterocyclic nucleus have been shown to increase the desired biological effect nih.gov. This general principle may be applicable to the 4-fluoro substituent on the indazole ring itself.

Studies on indazole arylsulfonamides have explored various substitutions, including a 6-fluoro analogue acs.org. While a direct comparison with a 4-fluoro analogue within the same study is not available, the synthesis and evaluation of such compounds indicate the importance of the position of the halogen. For instance, the synthesis of 6-fluoro analogues of indazole arylsulfonamides was pursued to explore the SAR at that position acs.org.

The table below provides a conceptual comparison of how different halogen substitutions on the indazole ring might influence activity, based on general principles of medicinal chemistry.

| Compound Scaffold | Halogen Substitution | Potential Influence on Activity | Reference |

| Indazole | 4-Fluoro | Can enhance binding affinity through specific interactions and favorable electronic properties. | mdpi.comnih.gov |

| Indazole | 6-Fluoro | Investigated for its contribution to the SAR of CCR4 antagonists. | acs.org |

| Indazole | 4-Chloro | May offer different electronic and steric profiles compared to fluorine, potentially altering target interactions. | |

| Indazole | 6-Bromo | Used as a scaffold for further derivatization in the development of IDO1 inhibitors. | nih.gov |

The indazole core is a versatile scaffold found in a variety of kinase inhibitors and other biologically active molecules nih.govugr.es. Analyzing SAR trends across different subclasses of indazole derivatives can reveal common principles and highlight subclass-specific requirements.

For instance, in the development of inhibitors for the Akt protein kinase, a series of heteroaryl-pyridine containing indazoles were synthesized and evaluated. This led to the discovery of a potent indazole-pyridine analogue, demonstrating the importance of the specific heteroaryl group attached to the indazole core nih.gov.

In the context of extracellular signal-regulated kinase (ERK) inhibitors, the optimization of a series of indazole amides was achieved through structure-based drug design, indicating that the nature of the amide substituent is a key determinant of potency nih.gov.

Furthermore, research on 3,6-disubstituted indazoles as hepcidin production inhibitors has established a clear SAR for this subclass, where the nature of the substituents at both positions dictates the inhibitory activity nih.gov. The SAR analysis of 1,4-disubstituted indazole derivatives as glucokinase activators also underscores the importance of the substitution pattern for biological activity nih.gov.

Computational Chemistry and Molecular Modeling of 4 Fluoro 6 Methyl 1h Indazole

Quantum Chemical Calculations for 4-Fluoro-6-methyl-1H-indazole

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of this compound. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic properties of chemical systems. researchgate.net In a typical DFT study of this compound, the molecule's geometry is optimized to find its lowest energy conformation. This is commonly achieved using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. dntb.gov.ua

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the planarity of the bicyclic indazole core and determine the precise spatial orientation of the fluorine atom at position 4 and the methyl group at position 6. The electronic structure analysis reveals the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net DFT calculations on related compounds, such as 4-fluoro-1H-indazole, have been used to determine these quantum chemical parameters to evaluate their properties. researchgate.netdergipark.org.tr For this compound, this analysis would pinpoint the regions of the molecule involved in electron donation and acceptance, providing insight into its charge transfer characteristics.

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. A higher value suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the HOMO and LUMO | Reflects chemical reactivity and stability. A smaller gap is associated with higher reactivity. |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. researchgate.netresearchgate.net This analysis for this compound would reveal how electron density is distributed across the indazole ring, the fluorine atom, and the methyl group. The electronegative fluorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would likely exhibit partial positive charges.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen and fluorine atoms.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack, typically around hydrogen atoms.

Green regions represent neutral potential.

The MEP map is invaluable for identifying sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). rsc.org By performing GIAO calculations at the DFT level, theoretical ¹H and ¹³C NMR spectra for this compound can be generated. semanticscholar.org

These predicted shifts are then compared with experimental data to confirm the molecular structure and aid in the assignment of specific signals to the correct nuclei. rsc.org Studies on related fluorinated indazoles have demonstrated the utility of this approach in characterizing these heterocyclic systems. rsc.orgresearchgate.net The calculations would account for the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group on the chemical shifts of the aromatic protons and carbons.

| Nucleus | Expected Chemical Shift Influences |

|---|---|

| ¹H | The positions of protons on the aromatic ring will be influenced by the inductive and mesomeric effects of both the fluoro and methyl substituents. |

| ¹³C | The carbon atom bonded to the fluorine (C4) would show a large chemical shift due to the high electronegativity of fluorine. The methyl carbon (C6) and its attached carbon would also show distinct shifts. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking studies would be used to predict its ability to bind to various protein targets. The indazole scaffold is a known pharmacophore present in numerous kinase inhibitors. nih.gov Therefore, potential targets for docking simulations could include protein kinases, which are frequently implicated in cancer and other diseases.

The docking process involves placing the this compound molecule into the active site of a target protein's crystal structure (obtained from a database like the Protein Data Bank). A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. mdpi.com A lower binding energy indicates a more stable protein-ligand complex.

The simulation would identify key interactions, such as:

Hydrogen bonds: Likely to form between the N-H group of the indazole and acceptor residues in the protein's active site.

Hydrophobic interactions: Occurring between the aromatic rings of the indazole and nonpolar residues of the protein.

Halogen bonds: The fluorine atom at position 4 could potentially form favorable interactions with electron-rich domains in the binding pocket.

These studies would predict the binding specificity of this compound, helping to identify which proteins it is most likely to inhibit and providing a rationale for its potential therapeutic effects. rsc.org

Identification of Key Interacting Residues and Binding Site Characteristics

Computational docking simulations are instrumental in predicting how a ligand, such as a this compound derivative, might bind to a protein's active site. This process involves identifying key amino acid residues that form stabilizing interactions with the ligand. For instance, in studies of indazole derivatives as inhibitors of enzymes like VEGFR-2, key interactions often involve hydrogen bonds with residues in the hinge region of the kinase domain. biotech-asia.org

The binding site for indazole-based inhibitors is typically a hydrophobic pocket, complemented by specific hydrogen bond donor and acceptor sites. The 4-fluoro and 6-methyl substitutions on the indazole ring of this compound would influence its electronic and steric profile, thereby affecting its binding orientation and affinity. The fluorine atom, being highly electronegative, can alter the charge distribution of the aromatic ring and potentially engage in specific interactions, including hydrogen bonds or halogen bonds. The methyl group provides a hydrophobic anchor that can fit into corresponding hydrophobic pockets within the binding site.

In a study on indazole derivatives as HIF-1α inhibitors, molecular docking revealed interactions with key residues within the active site, highlighting the importance of the indazole scaffold in orienting substituents for optimal binding. nih.gov Although the specific residues interacting with this compound would depend on the target protein, the general principle involves a combination of hydrophobic and specific polar interactions.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. The 1H-indazole core of this compound contains a nitrogen atom in the pyrazole (B372694) ring that can act as a hydrogen bond donor, and another that can act as an acceptor, facilitating anchoring to the protein backbone or specific amino acid side chains.

The fluorine atom at the 4-position can participate in hydrogen bonding, although fluorine hydrogen bonds are generally weaker than those involving oxygen or nitrogen. nih.gov Its primary role is often to modulate the electronic properties of the molecule, which can influence the strength of other nearby hydrogen bonds. The methyl group at the 6-position contributes to hydrophobic interactions, fitting into nonpolar pockets of the binding site and displacing water molecules, which is an entropically favorable process.

Studies on other fluorinated heterocyclic compounds have detailed the nature of hydrogen bonding interactions. For example, in fluorinated 1,2,3-triazole derivatives, both intra- and intermolecular hydrogen bonds have been characterized, demonstrating the influence of fluorine on the electronic environment and the resulting interaction patterns. rsc.org Similarly, hydrophobic interactions are critical for the binding of indazole derivatives, as seen in their activity against various protein targets where hydrophobic pockets are key features of the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules.

Both 2D and 3D QSAR models can be developed for indazole derivatives to predict their biological activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. A study on indazole derivatives as TTK inhibitors developed a robust 2D-QSAR model with high predictive accuracy, demonstrating the utility of this approach. longdom.org

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new potent inhibitors. nih.gov

For this compound, a QSAR model would be built using a dataset of structurally similar indazole derivatives with known biological activities against a specific target. The model could then be used to predict the activity of this compound and guide further chemical modifications.

The development of QSAR models helps in identifying key molecular descriptors that are correlated with biological activity. These descriptors can be physicochemical, electronic, steric, or topological in nature.

For indazole derivatives, important descriptors often include:

LogP: Lipophilicity is crucial for membrane permeability and reaching the target site.

Molecular Weight: Often correlated with bioavailability.

Dipole Moment: Reflects the polarity of the molecule and its potential for dipole-dipole interactions.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric Descriptors (e.g., Molar Refractivity): Describe the size and shape of the molecule, which are critical for fitting into a binding site.

In a QSAR study of indazole derivatives, steric descriptors were found to be crucial factors governing their anticancer activity. longdom.org The 4-fluoro and 6-methyl groups of this compound would significantly contribute to these descriptors.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.gov This method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.

For a complex of a this compound derivative with a target protein, an MD simulation would start with the docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand within the binding site is monitored. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, indicating their strength and importance for binding.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand for the protein.

A study on indazole derivatives as VEGFR-2 inhibitors utilized MD simulations to confirm the stability of the ligand-protein complexes and to understand the energetic contributions to binding. nih.gov

Computational Approaches in Drug Design and Optimization Utilizing this compound Scaffold

The this compound scaffold serves as a valuable starting point for drug design and optimization. nih.govresearchgate.net Computational methods play a pivotal role in this process:

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing parts of the molecule with other functional groups (bioisosteres) that retain or improve biological activity while enhancing other properties like solubility or metabolic stability. The fluorine atom and methyl group themselves can be considered as bioisosteric replacements for other substituents.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, new derivatives of this compound can be designed to make additional favorable interactions with the binding site. This could involve adding functional groups that form new hydrogen bonds or fill unoccupied hydrophobic pockets.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore models derived from known active compounds can be used to design new molecules that fit the pharmacophore hypothesis. QSAR models also fall under this category and can guide the selection of substituents to improve activity.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. biotech-asia.org This helps in prioritizing molecules with favorable drug-like properties for synthesis and further testing, reducing the attrition rate in later stages of drug development.

Through these computational strategies, the this compound scaffold can be systematically modified to develop potent and selective drug candidates with improved pharmacokinetic profiles.

Biological Activities and Mechanistic Insights of 4 Fluoro 6 Methyl 1h Indazole

Anti-cancer and Anti-proliferative Effects

The indazole core is a recognized pharmacophore in the development of oncology therapeutics. nih.gov Derivatives of the indazole structure have been widely explored for their ability to inhibit cancer cell growth and proliferation. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

Various substituted indazole derivatives have demonstrated notable antiproliferative activity against a range of human cancer cell lines. For example, studies on different series of indazole compounds have shown inhibitory effects on cell lines representing lung cancer, leukemia, prostate cancer, and breast cancer. nih.govmdpi.com One study highlighted that the presence of a fluoro substitution on a phenyl ring attached to the indazole core was beneficial for anticancer activity. mdpi.com Another investigation identified an indazole derivative, compound 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov

Table 1: Examples of In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | >50 | |

| PC-3 (Prostate Cancer) | >50 |

Note: This data is for a representative indazole derivative, not specifically 4-Fluoro-6-methyl-1H-indazole.

Modulation of Cellular Pathways and Induction of Apoptosis

The anticancer effects of indazole derivatives are often linked to their ability to modulate key cellular signaling pathways and induce programmed cell death, or apoptosis. Research has shown that certain indazole compounds can trigger apoptosis in cancer cells. For instance, compound 6o was found to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov Similarly, another indazole derivative, compound 7, was shown to induce apoptosis and activate extracellular signal-regulated kinases (ERK) in hypopharyngeal carcinoma cells. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of indazole scaffolds to initiate this process is a key area of research. mdpi.com

Kinase Inhibition Profiles (e.g., TTK, VEGFR-2, FGFR1, EZH2/1)

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The indazole scaffold has been identified as a "privileged scaffold" for developing kinase inhibitors.

TTK (Monopolar Spindle 1): Indazole-based compounds have been developed as potent inhibitors of TTK kinase, a key regulator of the mitotic spindle checkpoint. One study identified a novel class of indazole derivatives, with compound CFI-400936 showing an IC50 of 3.6 nM against TTK. nih.gov

FGFR1 (Fibroblast Growth Factor Receptor 1): Several indazole derivatives have been reported as inhibitors of FGFR, a receptor tyrosine kinase implicated in various cancers. nih.gov Modifications to the indazole structure have led to compounds with potent FGFR1 inhibition, with some derivatives achieving IC50 values in the low nanomolar range (e.g., 2.9 nM for compound 33m). nih.gov

Other Kinases: The versatility of the indazole core has led to its incorporation into inhibitors targeting a wide array of other kinases, including ALK5, Plo-like kinase 4 (PLK4), and others involved in oncogenic signaling. nih.govnih.gov Commercially available drugs like Axitinib and Pazopanib, which feature an indazole core, are multi-kinase inhibitors targeting VEGFR among others. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

Beyond their anti-cancer applications, indazole derivatives have also been investigated for their potential as antimicrobial agents. nih.gov

Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

Research into the antibacterial properties of indazole-based compounds has shown activity against both Gram-positive and Gram-negative bacteria. A study on novel 4-bromo-1H-indazole derivatives found they exhibited antibacterial activity, particularly against Staphylococcus epidermidis (Gram-positive) and penicillin-susceptible Streptococcus pyogenes (Gram-positive). nih.gov Some compounds in this series also showed moderate inhibition of cell division in S. aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov The mechanism for some of these derivatives was identified as the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov

Antifungal Activity against Specific Fungal Strains

The potential of indazole derivatives extends to antifungal activity. Studies have reported the screening of indazole-based compounds against pathogenic fungal strains. For example, a series of 6-bromo-1H-indazole derivatives linked to a 1,2,3-triazole moiety were evaluated for their antimicrobial efficacy. Within this series, certain compounds demonstrated potent activity against the fungal strain Candida albicans. researchgate.net

Antioxidant Activity and Related Mechanisms

Specific studies detailing the antioxidant activity of this compound have not been identified in the reviewed scientific literature. Therefore, no quantitative data regarding its free radical scavenging potential or its effects on antioxidant enzymes are available.

While direct evidence is lacking for this specific compound, the general class of N-(6-indazolyl) benzenesulfonamide (B165840) derivatives has been investigated for potential antioxidant properties. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Table 1: Antioxidant Activity Data for this compound

| Assay Type | Result |

|---|---|

| Free Radical Scavenging (e.g., DPPH, ABTS) | Data not available in published literature |

| Enzyme Inhibition (e.g., LOX) | Data not available in published literature |

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiarrhythmic, Anti-HIV)

The indazole scaffold is a privileged structure in medicinal chemistry, and various derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, and anti-HIV properties. However, a targeted search of scientific databases did not yield any specific studies evaluating this compound for these particular biological effects.

For context, the anti-inflammatory potential of the general indazole class is well-documented, with some derivatives acting through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. Similarly, certain fluorinated indazole derivatives have been investigated as potential inhibitors of HIV replication. Despite these precedents, no such investigations have been published for this compound.

Table 2: Other Investigated Biological Activities for this compound

| Activity Type | Assay Details | Result (e.g., IC₅₀, EC₅₀) |

|---|---|---|

| Anti-inflammatory | Data not available | Data not available in published literature |

| Antiarrhythmic | Data not available | Data not available in published literature |

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of primary biological activity data, the molecular mechanisms of action for this compound remain unelucidated. Mechanistic studies are contingent upon the prior identification of significant biological effects, which have not been reported for this compound.

There is no published research identifying specific molecular targets, such as enzymes or receptors, with which this compound interacts. The broader family of indazole derivatives is known to inhibit various protein kinases, including tyrosine kinases and serine/threonine kinases, which are crucial in cancer-related signaling pathways. For example, drugs like Axitinib and Pazopanib contain an indazole core and function as tyrosine kinase inhibitors. Furthermore, some fluorinated indazoles have been patented as inhibitors of p38 kinase. However, it has not been determined whether this compound shares these or any other molecular targets.

Table 3: Interaction with Molecular Targets for this compound

| Target Class | Specific Target | Interaction Type |

|---|---|---|

| Enzyme | Data not available | Data not available in published literature |

No studies have been published that describe the modulation of any cellular signaling pathways by this compound. Research into the effects of a compound on pathways such as the RAS/RAF/MEK/ERK signaling cascade or other pathways involved in cell proliferation, inflammation, or survival would first require evidence of a relevant biological activity.

Quantitative data regarding the binding affinity (e.g., Kᵢ, Kₑ) and selectivity of this compound for any biological macromolecules are absent from the scientific literature. Such studies are fundamental for drug development to understand the potency and specificity of a compound for its intended target versus off-targets. While methods exist to determine these parameters, they have not been applied to this specific molecule in any published research.

Table 4: Binding Affinity and Selectivity Data for this compound

| Macromolecule Target | Binding Affinity (Kᵢ, Kₑ, IC₅₀) | Selectivity Profile |

|---|

Potential Applications in Medicinal Chemistry and Pharmaceutical Development

4-Fluoro-6-methyl-1H-indazole as a Scaffold for Drug Discovery

The utility of this compound as a scaffold in drug discovery stems from the foundational importance of the indazole core and the specific advantages conferred by its substituents. The indazole structure itself is a bioisostere for indole (B1671886) and phenol, capable of forming crucial hydrogen bond donor and acceptor interactions with biological targets. semanticscholar.org This makes it particularly effective for interacting with the hinge region of protein kinases, a major class of drug targets. semanticscholar.org

The substituents at the 4 and 6 positions further refine its drug-like properties:

4-Fluoro Substitution: The introduction of a fluorine atom can have profound effects on a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's binding to target proteins. bldpharm.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the compound's metabolic stability and half-life. bldpharm.com This enhancement in stability and the potential for improved binding affinity make fluorine a favored substituent in modern drug design. nih.gov

6-Methyl Substitution: The methyl group at the 6-position can also play a critical role. It can provide beneficial steric interactions, fitting into specific hydrophobic pockets within a target protein to enhance binding affinity and selectivity. The hydrophobic nature of the methyl group can also increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes.

The combination of these features on the stable and versatile 1H-indazole core makes this compound an attractive starting point for developing a diverse library of compounds for screening against various therapeutic targets. nih.gov

Development of Novel Therapeutic Agents Utilizing Indazole Core

The indazole core is a key component in numerous therapeutic agents, particularly in oncology. Marketed drugs such as Axitinib, Pazopanib, and Entrectinib feature this scaffold and function primarily as kinase inhibitors. nih.gov The development of novel agents from the this compound core would likely follow this precedent, aiming to create potent and selective inhibitors of kinases or other important enzyme classes.

Research into disubstituted indazoles has shown promise in targeting specific pathways. For instance, novel 1H-indazole derivatives with substitutions at both the 4- and 6-positions have been synthesized and evaluated for their inhibitory activity against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Similarly, 4,6-disubstituted-1H-indazole derivatives have been investigated as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating respiratory diseases. nih.gov

The 4-fluoro and 6-methyl substitution pattern is a logical design choice for several reasons:

Kinase Inhibition: As mentioned, the indazole core is adept at binding to the ATP pocket of kinases. The 4-fluoro and 6-methyl groups can be used to fine-tune selectivity and potency for specific kinases, potentially leading to drugs with improved efficacy and reduced off-target effects.

Immunotherapy: The development of small-molecule inhibitors of immune checkpoint pathways like PD-1/PD-L1 is an active area of research. A recent study identified 4-phenyl-1H-indazole derivatives as potent inhibitors of the PD-1/PD-L1 interaction, highlighting the potential for substituted indazoles in cancer immunotherapy.

Strategies for Enhancing Bioavailability and Stability

A key challenge in drug development is ensuring that a potent compound has suitable pharmacokinetic properties, including oral bioavailability and metabolic stability. The this compound scaffold already incorporates features that address these issues.

Metabolic Stability: The strategic placement of the fluorine atom at the 4-position is a well-established method for blocking potential sites of metabolism. bldpharm.com By replacing a hydrogen atom with fluorine, developers can prevent oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation. This can lead to a longer half-life and improved exposure of the drug in the body. nih.gov

Bioavailability: Oral bioavailability is influenced by a compound's solubility and permeability. The properties of the indazole core can be modified to achieve an optimal balance. For example, incorporating 3-fluoroindazole motifs has been shown to increase oral bioavailability in some series of compounds. While general techniques like particle size reduction, solid dispersions, and the use of solubility-enhancing excipients are broadly applicable, the intrinsic properties of the fluorinated scaffold provide a strong starting point. nih.gov The methyl group also contributes to lipophilicity, which can enhance membrane permeability, a key factor for oral absorption.

Preclinical Evaluation of this compound Derivatives

The preclinical evaluation of novel compounds derived from the this compound scaffold would involve a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action. This typically includes enzymatic assays against the target of interest and a panel of related targets to assess selectivity. Subsequently, the most promising compounds are tested in cell-based assays to confirm their activity in a more biologically relevant context.

While specific preclinical data for derivatives of this compound are not widely published, we can examine data from analogous 4,6-disubstituted indazole derivatives to understand the evaluation process. For instance, a series of 4,6-disubstituted-1H-indazoles were evaluated as inhibitors of PI3Kδ. nih.gov The table below shows representative data for such compounds, illustrating how structure-activity relationships (SAR) are developed.

| Compound | Substitution at 4-position | Substitution at 6-position | Target (PI3Kδ) Inhibition (pKi) |

|---|---|---|---|

| Analog 1 | Amino-pyrimidine | Aryl-sulfone | 9.9 |

| Analog 2 | Substituted pyrimidine | Aryl-sulfone | 10.1 |

Data is representative of analogous 4,6-disubstituted indazole compounds and is for illustrative purposes. nih.gov

This type of evaluation allows medicinal chemists to understand how different chemical groups at various positions on the indazole scaffold affect target inhibition, guiding the design of more potent and selective molecules.

Future Directions in Drug Design and Optimization

The future of drug design using the this compound scaffold is promising. Building upon the known successes of indazole-based drugs, future research will likely focus on several key areas:

Exploration of New Targets: While kinase inhibition remains a major focus, the versatility of the indazole scaffold allows for its application to other target classes. Exploring its potential as an inhibitor of protein-protein interactions (like PD-1/PD-L1) or other enzymes involved in disease is a viable future direction.

Structure-Based Design: As more crystal structures of indazole derivatives bound to their targets become available, structure-based design will play an increasingly important role. This will enable the rational design of derivatives of this compound with optimized interactions within the target's binding site, leading to enhanced potency and selectivity.

Fragment-Based Drug Discovery (FBDD): The indazole core is considered a privileged fragment in FBDD. semanticscholar.org Future efforts may involve using this compound as a starting fragment and growing it into a more potent lead compound by adding other chemical moieties that make favorable interactions with a biological target.

Multifunctional Agents: There is a growing interest in developing drugs that can hit multiple targets simultaneously to achieve a synergistic therapeutic effect, particularly in complex diseases like cancer. The indazole scaffold, with its multiple points for chemical modification, is well-suited for the design of such multi-target agents. guidechem.com

Future Research Directions and Challenges

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is crucial for the cost-effective production of 4-fluoro-6-methyl-1H-indazole and its derivatives. Future research is increasingly focused on green chemistry principles to minimize environmental impact. rsc.org

Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste. Researchers are exploring novel catalytic systems, including transition-metal and acid-base catalysts, to improve reaction efficiency and selectivity. benthamdirect.combohrium.com Recent advancements have highlighted metal-free C-H amination and copper- or palladium-catalyzed cyclization reactions as promising avenues. nih.gov For instance, methods utilizing visible light and organic borates are being developed as environmentally benign approaches to constructing the indazole core. rsc.org

A notable development is the regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water, which is a metal-free and environmentally friendly method. organic-chemistry.org Such innovative approaches that offer high yields, tolerate a wide range of functional groups, and are scalable will be instrumental in the future synthesis of complex indazole-based drug candidates. rsc.orgorganic-chemistry.org

Advanced SAR and Mechanism of Action Studies

A deep understanding of the Structure-Activity Relationship (SAR) and the precise mechanism of action is fundamental for designing potent and selective drug candidates. For derivatives of this compound, which often target protein kinases, elucidating these aspects is a primary focus of ongoing research.

Advanced SAR studies aim to systematically modify the this compound core to enhance target affinity and selectivity while optimizing pharmacokinetic properties. nih.gov The strategic placement of substituents at various positions of the indazole ring has been shown to be critical for inhibitory activity against specific kinases like Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov For example, substitutions at the 4- and 6-positions of the 1H-indazole scaffold have been identified as crucial for IDO1 inhibitory activity. nih.gov

Future research will likely involve a greater integration of computational methods, such as molecular docking and fragment-based drug design, to predict binding modes and guide synthetic efforts. nih.govnih.govdntb.gov.ua These in silico approaches, combined with biophysical techniques like X-ray crystallography, can reveal key interactions between the indazole scaffold and the target protein's active site, thereby facilitating the rational design of next-generation inhibitors with improved potency and reduced off-target effects. nih.gov

In Vivo Efficacy and Toxicology Studies of Promising Derivatives

While many indazole derivatives have shown promising in vitro activity, their successful translation to the clinic is contingent upon demonstrating efficacy and safety in preclinical animal models. Future research must prioritize comprehensive in vivo studies to validate the therapeutic potential of promising compounds derived from the this compound scaffold.

These studies will need to assess the compound's ability to inhibit tumor growth in xenograft models of various cancers. nih.gov Key parameters to be evaluated include dose-response relationships, tumor growth inhibition, and survival benefits. nih.gov For instance, certain 1H-indazole derivatives have already demonstrated the ability to reduce tumor growth in colorectal carcinoma xenograft models. nih.gov

Equally important are thorough toxicology studies to establish a compound's safety profile. nih.gov These investigations will assess potential adverse effects on major organs and systems. nih.gov Early and comprehensive toxicological profiling is essential for identifying candidates with a favorable therapeutic index, which is a critical factor for progression into clinical trials.

Table 1: Examples of In Vivo Activity of Selected Indazole Derivatives

| Compound | Target(s) | Cancer Model | Efficacy |

| Entrectinib | ALK, ROS1, TRK | Various solid tumors | Potent anti-tumor activity in preclinical models. nih.gov |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma | Approved for clinical use, demonstrating significant efficacy. nih.gov |

| Axitinib | VEGFR | Renal cell carcinoma | Approved for clinical use, showing robust in vivo activity. nih.gov |

| Niraparib | PARP1/PARP2 | Ovarian cancer | Clinically approved, effective in preclinical models. nih.gov |

This table is for illustrative purposes and includes well-known indazole-based drugs to demonstrate the potential of the scaffold.

Development of Targeted Drug Delivery Systems

The therapeutic efficacy of potent molecules like this compound derivatives can be hampered by poor solubility, suboptimal pharmacokinetics, and nonspecific cytotoxicity. mdpi.com The development of targeted drug delivery systems (DDS) presents a promising strategy to overcome these limitations.

Future research in this area will focus on encapsulating indazole-based compounds into nanocarriers such as liposomes, polymeric nanoparticles, and micelles. mdpi.com These systems can improve drug solubility, prolong circulation time, and enhance accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. mdpi.com

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells. This active targeting approach can significantly increase the concentration of the drug at the desired site of action, thereby improving efficacy and reducing systemic toxicity. researchgate.net The development of pH-responsive nanoparticles that release their drug cargo in the acidic tumor microenvironment is another innovative strategy being explored. researchgate.net

Addressing Challenges in Compound Optimization and Clinical Translation